[(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane
CAS No.: 103978-12-7
Cat. No.: VC7934602
Molecular Formula: C13H21BrOSi
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
dimethylsilane - 103978-12-7](/images/structure/VC7934602.png)
Specification
CAS No. | 103978-12-7 |
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Molecular Formula | C13H21BrOSi |
Molecular Weight | 301.29 g/mol |
IUPAC Name | (3-bromophenyl)methoxy-tert-butyl-dimethylsilane |
Standard InChI | InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9H,10H2,1-5H3 |
Standard InChI Key | GKQBXMVKFNZAOL-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)Br |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)Br |
Introduction
Chemical Identity
Property | Details |
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IUPAC Name | (3-Bromophenyl)methoxydimethylsilane |
Molecular Formula | C13H21BrOSi |
Molecular Weight | 305.30 g/mol |
CAS Number | Not explicitly listed in the sources |
Structure | Contains a brominated phenyl group attached via a methoxy linker to a tert-butyl-dimethylsilane group |
Structural Features
The compound features:
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A bromophenyl group, which imparts reactivity for further functionalization.
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A methoxy linker, acting as a spacer between the phenyl ring and the silicon atom.
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A tert-butyl-dimethylsilane group, known for its steric bulk and hydrophobicity.
This unique structure combines aromatic and organosilicon chemistry, making it useful in synthetic organic reactions.
Synthesis
The synthesis of (3-Bromophenyl)methoxydimethylsilane typically involves:
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Starting Materials: 3-bromophenol, tert-butyl-dimethylsilyl chloride (TBDMS-Cl), and a base such as imidazole or triethylamine.
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Reaction Mechanism:
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The phenol group is first deprotonated to form a phenoxide ion.
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The phenoxide ion reacts with TBDMS-Cl to attach the tert-butyl-dimethylsilyl group via an ether bond.
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This reaction is performed under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Applications
(3-Bromophenyl)methoxydimethylsilane has several applications in organic synthesis:
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Protecting Group Chemistry:
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The tert-butyl-dimethylsilyl (TBDMS) group is widely used to protect hydroxyl groups during multi-step syntheses.
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It can be selectively removed under acidic or fluoride conditions.
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Cross-Coupling Reactions:
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The bromine atom on the phenyl ring allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
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This enables the introduction of diverse substituents onto the aromatic ring.
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Intermediate in Drug Synthesis:
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Its modular structure makes it a valuable intermediate in pharmaceutical and agrochemical industries.
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Safety Considerations
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Hazards:
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The bromine atom may pose irritant or toxic risks upon exposure.
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TBDMS derivatives are generally low in toxicity but should still be handled with care.
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Handling:
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Use appropriate personal protective equipment (PPE), including gloves and goggles.
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Work in a well-ventilated area or fume hood.
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Research Significance
(3-Bromophenyl)methoxydimethylsilane represents an intersection of organosilicon and aromatic chemistry, making it significant for:
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Advancing synthetic methodologies, particularly in selective functionalization strategies.
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Serving as a precursor for complex molecules in material science and drug discovery.
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